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Abstract
This technical guide provides a comprehensive overview of the known physicochemical

properties of sodium 3,5-dioxotetrahydro-2H-pyran-4-ide. Due to the limited availability of

experimental data for this specific salt, this document also includes information on its parent

compound, 2H-pyran-3,5(4H,6H)-dione, and draws comparisons with structurally related cyclic

β-diketones. The guide details standard experimental protocols for determining key

physicochemical parameters and discusses the potential biological significance of the pyran

scaffold, aiming to support research and development activities in medicinal chemistry and

drug discovery.

Introduction
Sodium 3,5-dioxotetrahydro-2H-pyran-4-ide is the sodium salt of 2H-pyran-3,5(4H,6H)-dione.

The pyran ring system is a fundamental heterocyclic motif found in a wide array of natural

products and synthetic compounds with significant biological activities.[1][2] As a sodium salt,

this compound is expected to exhibit increased aqueous solubility compared to its parent

dione. The core structure, a cyclic β-diketone, suggests a propensity for keto-enol tautomerism,

which can significantly influence its chemical reactivity, metal chelation properties, and

biological interactions.[3][4] Understanding the physicochemical properties of this compound is

crucial for its potential application in drug development and other scientific research.
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Chemical Identity and Computed Properties
The fundamental identification and computed properties for sodium 3,5-dioxotetrahydro-2H-

pyran-4-ide and its parent compound are summarized below.

Table 1: Chemical Identification

Identifier
Sodium 3,5-
dioxotetrahydro-2H-pyran-
4-ide

2H-pyran-3,5(4H,6H)-dione

CAS Number 879127-67-0 61363-56-2[5]

Molecular Formula C₅H₅NaO₃ C₅H₆O₃[5]

Molecular Weight 136.08 g/mol 114.10 g/mol [5]

IUPAC Name sodium;pyran-4-ide-3,5-dione oxane-3,5-dione

Synonyms

SODIUM 3,5-DIOXOOXAN-4-

IDE, 2H-pyran-3,5(4H,6H)-

dione, sodium salt

Tetrahydropyran-3,5-dione[5]

SMILES
C1C(=O)[CH-]C(=O)CO1.

[Na+]
O=C1CC(O)COCC1=O

InChI Key
HZHSOBOQRRNIDJ-

UHFFFAOYSA-N

SMIQVIXGQSMHKF-

UHFFFAOYSA-N

Table 2: Computed Physicochemical Properties of 2H-pyran-3,5(4H,6H)-dione
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Property Value Source

Topological Polar Surface Area

(TPSA)
43.37 Å² ChemScene[5]

logP -0.4551 ChemScene[5]

Hydrogen Bond Acceptors 3 ChemScene[5]

Hydrogen Bond Donors 0 ChemScene[5]

Rotatable Bonds 0 ChemScene[5]

Experimental Physicochemical Data
Experimental data for sodium 3,5-dioxotetrahydro-2H-pyran-4-ide is not extensively reported in

the literature. The data presented here is for the parent compound, 2H-pyran-3,5(4H,6H)-dione,

and related cyclic β-diketones.

Acidity (pKa)
The pKa of the enolic proton in β-diketones is a critical parameter influencing their ionization

state at physiological pH. For cyclic β-diketones, the pKa can vary based on ring size and

substituent effects. While the specific pKa for 2H-pyran-3,5(4H,6H)-dione is not documented,

the pKa values for other β-diketones have been determined.[3][6] For instance, the pKa of

acetylacetone is approximately 9.[6] It is anticipated that 2H-pyran-3,5(4H,6H)-dione would

have a similar pKa value.

Solubility
As a sodium salt, sodium 3,5-dioxotetrahydro-2H-pyran-4-ide is expected to be readily soluble

in water and other polar solvents. The solubility of its parent compound, 2H-pyran-3,5(4H,6H)-

dione, has not been quantitatively reported.

Stability
The stability of β-diketones can be influenced by factors such as pH, temperature, and light

exposure. They can be susceptible to hydrolysis and oxidative degradation. Commercial

suppliers of 2H-pyran-3,5(4H,6H)-dione recommend storage at 2-8°C, sealed in a dry
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environment, suggesting that the compound may be sensitive to moisture and elevated

temperatures.[7]

Spectroscopic Data
¹H NMR Spectroscopy: The ¹H NMR spectrum for 2H-pyran-3,5(4H,6H)-dione is available

and provides structural confirmation of the molecule.[8]

IR Spectroscopy: The infrared spectrum of β-diketones typically shows characteristic

absorption bands for the carbonyl groups. The diketo-form usually exhibits C=O stretching

frequencies in the range of 1687–1790 cm⁻¹, while the enol-form shows bands between

1550–1700 cm⁻¹.[3]

Experimental Protocols
Detailed experimental protocols for determining the key physicochemical properties of sodium

3,5-dioxotetrahydro-2H-pyran-4-ide are outlined below. These are generalized procedures

based on standard methodologies for similar compounds.

Determination of pKa by Potentiometric Titration
This method involves titrating a solution of the compound with a standardized base and

monitoring the pH change.
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Sample Preparation

Titration Data Analysis
Dissolve weighed compound

in deionized water or
co-solvent (e.g., methanol/water)

Titrate with standardized
NaOH solution

Start Titration

Calibrate pH meter
with standard buffers

Record pH after
each titrant addition

Plot pH vs. volume
of titrant

Calculate first and second
derivatives of the curve

Determine pKa from the
half-equivalence point

Stress Conditions

Analysis

Evaluation

Acidic (e.g., 0.1 M HCl)

Analyze samples at
time points by HPLC

Basic (e.g., 0.1 M NaOH) Oxidative (e.g., 3% H₂O₂) Thermal (e.g., 60°C) Photolytic (e.g., UV/Vis light)

Identify degradation
products by LC-MS

Determine degradation kineticsPropose degradation
pathways

Compound Solution

Expose to Expose to Expose to Expose to Expose to
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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